
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed various synthetic routes and methodologies to create compounds bearing the quinazoline dione structure and related functionalities. For instance, an efficient protocol was developed for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, utilizing carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst. This method highlights the key intermediate role of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in synthesizing several drugs (Patil et al., 2008). Similarly, a solvent-free synthesis approach has been reported, emphasizing sustainable chemistry principles and achieving good to excellent yields of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide (Mizuno et al., 2007).
Biological Activities and Potential Applications
Several studies have been dedicated to exploring the biological activities of quinazoline derivatives, aiming to develop novel therapeutic agents. Research into 1,2,4-oxadiazole and quinazoline derivatives has demonstrated significant potential in cancer therapy. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and tested for antitumor activity across various cell lines, revealing potent inhibitory effects (Maftei et al., 2013). Another study designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, showing potent inhibitory activity against tumor growth, suggesting their potential as anticancer agents (Qiao et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxybenzylamine", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxybenzylidene ethyl acetoacetate by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sodium acetate. The reaction is carried out under reflux in acetic anhydride for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 2: Synthesis of 4-methoxybenzylamine by reducing 4-methoxybenzylidene ethyl acetoacetate with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 3: Synthesis of 3,4-dimethoxybenzaldehyde by reacting 3,4-dimethoxybenzaldehyde with phosphorus oxychloride in the presence of sodium methoxide. The reaction is carried out under reflux in dichloromethane for 6 hours. The product is then isolated by distillation under reduced pressure.", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of sodium acetate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 5: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of sodium methoxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol, followed by reduction with sodium borohydride in the presence of acetic acid. The product is then isolated by filtration and washed with water and ethanol.", "Step 6: Synthesis of the final product, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol." ] } | |
Número CAS |
1207020-69-6 |
Nombre del producto |
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C26H22N4O6 |
Peso molecular |
486.484 |
Nombre IUPAC |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
Clave InChI |
QEFZSEWEYFQXML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



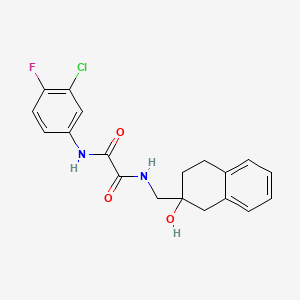
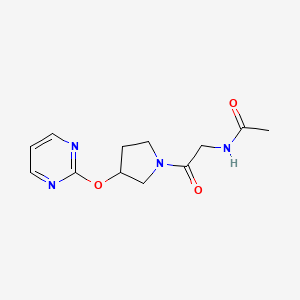
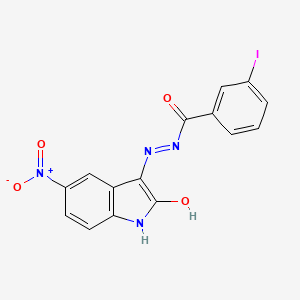
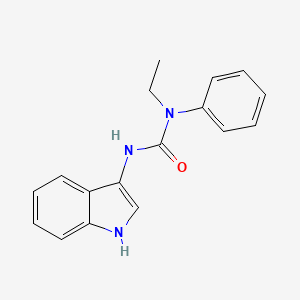
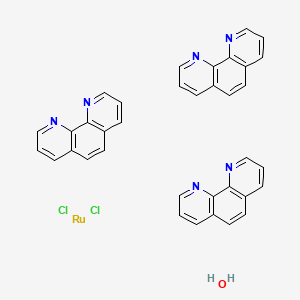

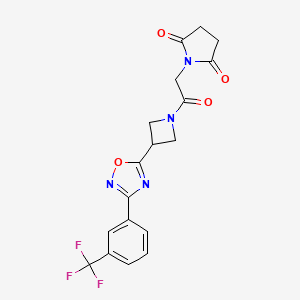
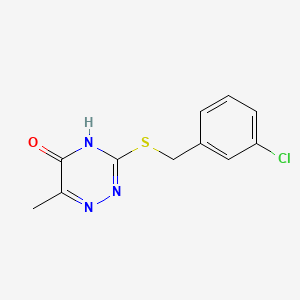
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)
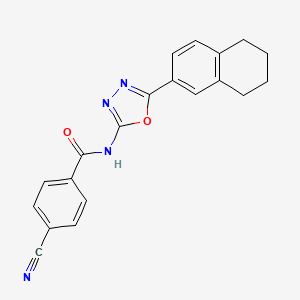
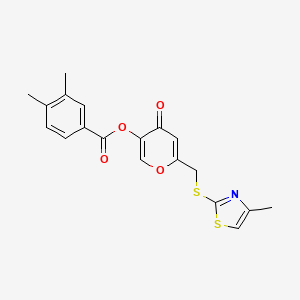
![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)